molecular formula C16H18ClNO3 B4065303 N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

Cat. No. B4065303
M. Wt: 307.77 g/mol
InChI Key: HBNZNJMUGHRRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is a synthetic compound with potential pharmacological properties. It is commonly referred to as spirocyclic ketone and has been found to exhibit biological activity in various studies.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to "N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide" has focused on their synthesis and chemical properties. For instance, the study by R. A. Kuroyan, S. A. Pogosyan, & N. P. Grigoryan (1991) explores the synthesis of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, demonstrating the versatility of spiro compounds in chemical synthesis. Another study by S. Chimichi, R. Nesi, & M. Neri (1984) discusses the synthesis of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives, highlighting the potential of spiro compounds in creating complex chemical structures.

Antiviral and Biological Activities

The antiviral properties and biological activities of compounds related to "N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide" have been investigated. For instance, Füsun Göktaş et al. (2012) conducted a study on the microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives showing potent antiviral activity against influenza A and B viruses. This study suggests the therapeutic potential of spiro compounds in antiviral drug development.

Anticonvulsant Activity

The impact of structural modifications on the anticonvulsant activity of spiro compounds has been explored. Research by J. Obniska, K. Kamiński, & E. Tatarczyńska (2006) synthesized and evaluated N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties, indicating the role of aromatic substitution in enhancing the pharmacological profile of spiro compounds.

Antimicrobial Applications

The antimicrobial efficacy of N-halamine-coated cotton, a derivative involving spiro compounds, has been investigated for potential use in antimicrobial and detoxification applications. The study by X. Ren et al. (2009) demonstrates the capability of N-halamine-coated cotton to effectively eliminate bacteria, showcasing the utility of spiro compounds in creating antimicrobial surfaces.

properties

IUPAC Name

N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c17-12-6-2-3-7-13(12)18-15(20)11-10-14(19)21-16(11)8-4-1-5-9-16/h2-3,6-7,11H,1,4-5,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNZNJMUGHRRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 6
N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.